![molecular formula C11H12ClN3 B1488795 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole CAS No. 1247585-61-0](/img/structure/B1488795.png)
4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole, also known as CEPT, is an organic compound used in a variety of scientific research applications. It is a member of the triazole family, a class of heterocyclic compounds made up of five atoms: carbon, nitrogen, and oxygen. CEPT is a versatile compound that has a wide range of applications in organic and medicinal chemistry, as well as in biochemistry and physiology.
Scientific Research Applications
4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has been used in the synthesis of polymers and in the synthesis of certain heterocyclic compounds. It has also been used in the synthesis of dyes and pigments.
Mechanism Of Action
The mechanism of action of 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is not fully understood, but it is believed to be related to its ability to form strong bonds with other molecules. 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is able to form strong bonds with other molecules due to its electron-withdrawing ability, which allows it to form hydrogen bonds with other molecules. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is able to form strong covalent bonds with other molecules due to its electron-donating ability.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and antibacterial properties. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has been shown to have anti-inflammatory and antioxidant properties. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has been shown to have an effect on the immune system, as it has been shown to stimulate the production of cytokines and other immunomodulatory molecules.
Advantages And Limitations For Lab Experiments
4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is its stability, which allows it to be stored for long periods of time without degrading. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one of the main limitations of using 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole is its toxicity, which can be a concern in certain laboratory experiments.
Future Directions
There are a number of possible future directions for the use of 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole in scientific research. One potential future direction is the use of 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole in the development of new drugs and therapeutics. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole could be used in the development of new polymers and materials for use in various applications. Additionally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole could be used in the development of new dyes and pigments for use in various applications. Finally, 4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole could be used in the development of new catalysts for use in various chemical reactions.
properties
IUPAC Name |
4-(chloromethyl)-1-(2-ethylphenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-5-3-4-6-11(9)15-8-10(7-12)13-14-15/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSRSWDAXWSFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-ethylphenyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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